molecular formula C49H78N14O10S2 B12098782 beta-Mercapto-beta,beta-cyclopentamethylene-propionyl-D-ile-phe-ile-asn-cys-pro-arg-gly-NH2

beta-Mercapto-beta,beta-cyclopentamethylene-propionyl-D-ile-phe-ile-asn-cys-pro-arg-gly-NH2

Cat. No.: B12098782
M. Wt: 1087.4 g/mol
InChI Key: ADAIBFLWQNVEQY-UHFFFAOYSA-N
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Description

beta-Mercapto-beta,beta-cyclopentamethylene-propionyl-D-ile-phe-ile-asn-cys-pro-arg-gly-NH2: is a synthetic peptide with a complex structureThe compound has a molecular formula of C49H78N14O10S2 and a molecular weight of 1087.36 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-Mercapto-beta,beta-cyclopentamethylene-propionyl-D-ile-phe-ile-asn-cys-pro-arg-gly-NH2 involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and cyclization. The process typically starts with the protection of the amino and carboxyl groups of the amino acids. The protected amino acids are then coupled using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve solid-phase peptide synthesis (SPPS) techniques. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. This method is efficient and allows for the automation of peptide synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

beta-Mercapto-beta,beta-cyclopentamethylene-propionyl-D-ile-phe-ile-asn-cys-pro-arg-gly-NH2 can undergo various chemical reactions, including:

    Oxidation: The thiol group in the cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like or .

    Substitution: The peptide can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

    Reduction: DTT or TCEP are commonly used reducing agents.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized peptides with disulfide bonds, reduced peptides with free thiol groups, and substituted peptides with modified functional groups.

Scientific Research Applications

beta-Mercapto-beta,beta-cyclopentamethylene-propionyl-D-ile-phe-ile-asn-cys-pro-arg-gly-NH2 has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of beta-Mercapto-beta,beta-cyclopentamethylene-propionyl-D-ile-phe-ile-asn-cys-pro-arg-gly-NH2 involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The presence of the thiol group in the cysteine residue allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • beta-Mercapto-beta,beta-cyclopentamethylene-propionyl-tyr(et)-phe-val-asn-cys-pro-arg-gly-NH2
  • beta-Mercapto-beta,beta-cyclopentamethylene-propionyl-d-ile-phe-ile-asn-cys-pro-arg-ala-NH2

Uniqueness

beta-Mercapto-beta,beta-cyclopentamethylene-propionyl-D-ile-phe-ile-asn-cys-pro-arg-gly-NH2 is unique due to its specific sequence and the presence of the cyclopentamethylene group, which imparts distinct structural and functional properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C49H78N14O10S2

Molecular Weight

1087.4 g/mol

IUPAC Name

1-[25-amino-13-(2-amino-2-oxoethyl)-19-benzyl-16,22-di(butan-2-yl)-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C49H78N14O10S2/c1-5-27(3)37-44(70)59-32(24-35(50)64)41(67)60-33(47(73)63-22-14-18-34(63)43(69)57-30(17-13-21-55-48(53)54)40(66)56-25-36(51)65)26-74-75-49(19-11-8-12-20-49)39(52)46(72)62-38(28(4)6-2)45(71)58-31(42(68)61-37)23-29-15-9-7-10-16-29/h7,9-10,15-16,27-28,30-34,37-39H,5-6,8,11-14,17-26,52H2,1-4H3,(H2,50,64)(H2,51,65)(H,56,66)(H,57,69)(H,58,71)(H,59,70)(H,60,67)(H,61,68)(H,62,72)(H4,53,54,55)

InChI Key

ADAIBFLWQNVEQY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(CSSC2(CCCCC2)C(C(=O)NC(C(=O)NC(C(=O)N1)CC3=CC=CC=C3)C(C)CC)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N

Origin of Product

United States

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